molecular formula C11H13NO4 B12539020 2,3,4,5-Tetramethoxybenzonitrilato CAS No. 675584-08-4

2,3,4,5-Tetramethoxybenzonitrilato

Cat. No.: B12539020
CAS No.: 675584-08-4
M. Wt: 223.22 g/mol
InChI Key: YKIDBYBROXWWKZ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetramethoxybenzonitrilato is a high-purity chemical building block designed for advanced research and development. As a multi-substituted benzonitrile derivative, it offers significant potential in organic synthesis and materials science. Benzonitrile derivatives are recognized as valuable intermediates in carbon-carbon coupling reactions and are widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The distinct electron-withdrawing nitrile group, combined with the four methoxy substituents, makes this compound a promising precursor for constructing complex molecules, particularly in the development of potential enzyme inhibitors and ligands for biological targets. Researchers can leverage this compound in explorations ranging from novel polymer design to the synthesis of candidates for cancer immunotherapy and other therapeutic areas. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetramethoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-13-8-5-7(6-12)9(14-2)11(16-4)10(8)15-3/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIDBYBROXWWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C#N)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40791162
Record name 2,3,4,5-Tetramethoxybenzonitrilato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40791162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675584-08-4
Record name 2,3,4,5-Tetramethoxybenzonitrilato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40791162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,3,4,5 Tetramethoxybenzonitrilato

Strategic Development of Synthetic Pathways

Multi-Step Approaches from Readily Available Precursors

A common strategy for synthesizing polysubstituted benzene (B151609) derivatives is to start from simpler, commercially available precursors and sequentially introduce the desired functional groups. A plausible multi-step synthesis of 2,3,4,5-tetramethoxybenzonitrile can be envisioned starting from 3,4,5-trimethoxytoluene (B53474).

This proposed pathway involves the following key transformations:

Formylation: The synthesis can commence with the formylation of 3,4,5-trimethoxytoluene to introduce a carbonyl group. A patent describes a method for the 2-formylation of 3,4,5-trimethoxytoluene to yield 2,3,4-trimethoxy-6-methylbenzaldehyde (B53454) organic-chemistry.org.

Oxidation: The resulting aldehyde can then undergo oxidation to introduce a hydroxyl group, yielding 2,3,4-trimethoxy-6-methylphenol (B1589905) organic-chemistry.org.

Methylation: The phenolic hydroxyl group is subsequently methylated to afford 2,3,4,5-tetramethoxytoluene (B1588417) organic-chemistry.org. This compound is a key intermediate in this synthetic sequence.

Nitration: The next step would involve the nitration of 2,3,4,5-tetramethoxytoluene. The directing effects of the four methoxy (B1213986) groups and one methyl group would need to be carefully considered to achieve the desired regioselectivity. Generally, methyl groups are ortho, para-directing, while methoxy groups are also activating and ortho, para-directing acs.org. The nitration of toluene (B28343) with a mixture of nitric and sulfuric acid is a well-established reaction acs.org.

Reduction: The resulting nitro-2,3,4,5-tetramethoxytoluene is then reduced to the corresponding aniline (B41778), 2,3,4,5-tetramethoxyaniline. This reduction can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using metals like iron, tin, or zinc in an acidic medium researchgate.net.

Sandmeyer Reaction: Finally, the amino group of 2,3,4,5-tetramethoxyaniline is converted to a nitrile group via the Sandmeyer reaction. This classic transformation involves the diazotization of the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) followed by treatment with a copper(I) cyanide salt wikipedia.orgbyjus.commasterorganicchemistry.comresearchgate.net.

Investigation of Convergent vs. Divergent Synthetic Strategies

The synthesis of complex molecules like 2,3,4,5-tetramethoxybenzonitrile can also be analyzed through the lens of convergent and divergent strategies.

In contrast, a divergent synthesis starts from a central core molecule which is then elaborated through a series of reactions to generate a library of related compounds. snmjournals.org In the context of 2,3,4,5-tetramethoxybenzonitrile, one could imagine starting with a tetramethoxybenzene core and then exploring various methods to introduce the nitrile functionality at one of the available positions. This approach is particularly useful for creating a range of analogs for structure-activity relationship studies. A divergent strategy could also be employed to synthesize a variety of symmetrically substituted benzenes and fluorenones from a common precursor snmjournals.org.

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of 2,3,4,5-tetramethoxybenzonitrile is critically dependent on the optimization of reaction conditions for each step, particularly for the introduction of the nitrile group and the aromatic substitution reactions.

Catalytic Systems for Nitrile Group Introduction or Modification

The introduction of the nitrile group is a pivotal step in the synthesis. While the Sandmeyer reaction using stoichiometric copper(I) cyanide is a classic method, modern synthetic chemistry has focused on developing more efficient catalytic systems.

Sandmeyer-type Cyanation: The traditional Sandmeyer reaction involves the diazotization of an aniline followed by reaction with CuCN. byjus.commasterorganicchemistry.comresearchgate.net The mechanism is believed to proceed through a radical-nucleophilic aromatic substitution pathway. wikipedia.orgresearchgate.net Catalytic versions of the Sandmeyer cyanation have been developed, often employing a copper(I)/copper(II) catalytic system in the presence of ligands like 1,10-phenanthroline (B135089) and phase-transfer catalysts to improve efficiency. wikipedia.orgnih.gov

Palladium-Catalyzed Cyanation: An alternative to the Sandmeyer reaction is the palladium-catalyzed cyanation of aryl halides or triflates. These methods offer a broader substrate scope and often proceed under milder conditions. Various cyanide sources can be employed, including less toxic alternatives to simple metal cyanides, such as potassium hexacyanoferrate(II). nih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields, with electron-rich and sterically demanding phosphine (B1218219) ligands often being effective for challenging substrates like electron-rich aryl chlorides. nih.gov

Nickel-Catalyzed Cyanation: Nickel-based catalytic systems have also emerged as a powerful tool for the cyanation of aryl halides, offering a more cost-effective alternative to palladium. researchgate.net

Cyanide-Free Sources: Research has also focused on developing methods that avoid the use of highly toxic metal cyanides. Formamide, for instance, can serve as a non-toxic source of the cyano group in the presence of a suitable catalyst and dehydrating agent. nih.gov

Below is a table summarizing various catalytic systems for nitrile group introduction:

Catalyst SystemSubstrateCyanide SourceKey Features
CuCN/Cu(BF₄)₂/phenAryl diazonium saltKCNCatalytic Sandmeyer reaction. nih.gov
Pd(OAc)₂/dppfAryl halideZn(CN)₂Palladium-catalyzed cyanation. nih.gov
NiCl₂·6H₂O/dppf/ZnAryl halideZn(CN)₂Nickel-catalyzed cyanation. researchgate.net
Copper iodide/PPh₃Aryl halideFormamideCyanide-free cyanation. nih.gov

Solvent Effects and Temperature Regimes in Aromatic Substitution Reactions

The efficiency and regioselectivity of aromatic substitution reactions, such as nitration, are highly dependent on the reaction solvent and temperature.

Solvent Effects: The choice of solvent can significantly influence the rate and outcome of the reaction. For the nitration of aromatic compounds, a mixture of concentrated nitric acid and sulfuric acid is commonly used, where sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) acs.org. In the case of highly activated polymethoxybenzenes, the reaction conditions may need to be milder to avoid over-oxidation or side reactions. The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction rate researchgate.net. For Sandmeyer reactions, solvents like acetonitrile (B52724) and water are commonly used. nih.govnih.gov The solubility of the diazonium salt and the copper catalyst are important considerations. nih.gov

Temperature Regimes: Temperature control is crucial for many of the steps in the synthesis of 2,3,4,5-tetramethoxybenzonitrile. The diazotization of anilines is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. acs.org The subsequent Sandmeyer reaction is often performed at slightly elevated temperatures to facilitate the decomposition of the diazonium salt and the formation of the product. wikipedia.org However, for electron-rich systems, lower temperatures may be necessary to minimize the formation of byproducts. The nitration of toluene, for example, is typically carried out at a controlled temperature to prevent multiple nitrations acs.org.

Optimization of these parameters is often achieved through systematic screening of different solvents and temperature ranges for each specific reaction step.

Green Chemistry Principles in 2,3,4,5-Tetramethoxybenzonitrilato Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of 2,3,4,5-tetramethoxybenzonitrile in several ways.

Use of Greener Solvents: Traditional organic solvents often have significant environmental and health impacts. The use of greener alternatives, such as water, ionic liquids, or solvent-free conditions, is a key aspect of green chemistry. acs.org For example, one-pot syntheses of benzonitriles have been developed in ionic liquids which can act as both the solvent and a recyclable catalyst. acs.org Mechanochemical methods, such as ball milling, can enable solvent-minimized Sandmeyer reactions.

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents is preferable to stoichiometric amounts, as it reduces waste and improves atom economy. The development of catalytic Sandmeyer reactions and palladium- or nickel-catalyzed cyanations are excellent examples of this principle in action. researchgate.netwikipedia.orgnih.govnih.gov

Use of Less Hazardous Reagents: A major green chemistry concern in nitrile synthesis is the high toxicity of traditional cyanide sources like KCN and NaCN. Research has focused on finding less toxic alternatives. Potassium hexacyanoferrate(II) is a non-toxic and inexpensive cyanide source that can be used in palladium-catalyzed cyanations. nih.gov Formamide has also been explored as a cyanide-free source. nih.gov

One-Pot Syntheses: Designing multi-step syntheses to be carried out in a single reaction vessel without the isolation of intermediates (one-pot synthesis) can significantly reduce solvent use, energy consumption, and waste generation. acs.org A one-pot conversion of anilines to benzonitriles via diazotization and cyanation would be a greener approach to the final step in the synthesis of 2,3,4,5-tetramethoxybenzonitrile.

By incorporating these green chemistry principles, the synthesis of 2,3,4,5-tetramethoxybenzonitrile can be made more environmentally benign and sustainable.

Exploration of Atom Economy and Solvent Reduction Methodologies

The pursuit of greener synthetic routes for fine chemical production places significant emphasis on maximizing atom economy and minimizing solvent usage. Traditional methods for the synthesis of benzonitriles often involve multi-step processes with stoichiometric reagents and large volumes of volatile organic solvents, leading to considerable waste generation. In the context of this compound, advanced methodologies focus on improving these aspects, primarily through a two-step pathway commencing with the formylation of 1,2,3,4-tetramethoxybenzene (B1297742), followed by the conversion of the resulting 2,3,4,5-tetramethoxybenzaldehyde (B2400407) to the desired nitrile.

One of the most effective methods for the formylation of electron-rich aromatic compounds like 1,2,3,4-tetramethoxybenzene is the Vilsmeier-Haack reaction. chemistrysteps.comthieme-connect.dewikipedia.org This reaction utilizes a phosphoryl chloride-dimethylformamide (DMF) complex, known as the Vilsmeier reagent, to introduce a formyl group onto the aromatic ring. chemistrysteps.comthieme-connect.de While effective, the classical Vilsmeier-Haack reaction has drawbacks concerning atom economy and solvent use, as it generates stoichiometric amounts of phosphorus-containing byproducts and typically employs chlorinated solvents.

A significant advancement towards a more atom-economical and solvent-reduced synthesis lies in the second step: the conversion of 2,3,4,5-tetramethoxybenzaldehyde to this compound. A highly promising approach is the one-pot, solvent-free reaction with hydroxylamine (B1172632) hydrochloride. This method involves heating the aldehyde directly with hydroxylamine hydrochloride, which proceeds through an in-situ formed oxime intermediate that subsequently dehydrates to the nitrile. The primary byproducts are water and hydrochloric acid, representing a significant improvement in atom economy over methods that use complex dehydrating agents.

To quantitatively assess the atom economy of this transformation, we can consider the reaction stoichiometry.

Table 1: Atom Economy Calculation for the Conversion of 2,3,4,5-Tetramethoxybenzaldehyde to this compound

ReactantMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
2,3,4,5-TetramethoxybenzaldehydeC₁₁H₁₄O₅226.231
Hydroxylamine HydrochlorideNH₂OH·HCl69.491
Product
This compoundC₁₁H₁₃NO₄223.231
Byproducts
WaterH₂O18.022
Hydrochloric AcidHCl36.461

The theoretical atom economy can be calculated using the formula: Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100

For this reaction: Atom Economy (%) = (223.23 / (226.23 + 69.49)) x 100 ≈ 75.5%

This represents a favorable atom economy, especially when compared to classical methods that can have values below 50%. The solvent-free nature of this reaction further enhances its green credentials by completely eliminating solvent waste from this step.

Development of Environmentally Benign Synthetic Protocols

Building upon the principles of atom economy and solvent reduction, the development of entirely environmentally benign synthetic protocols for this compound is a key research objective. This involves considering the environmental impact of all reagents, catalysts, and reaction conditions.

A prominent green chemistry approach involves the use of ionic liquids (ILs) as recyclable catalysts and solvents. For the conversion of aldehydes to nitriles, certain acidic ionic liquids have been shown to be highly effective. These ILs can act as both the reaction medium and the catalyst for the dehydration of the intermediate aldoxime. A key advantage is their negligible vapor pressure, which reduces air pollution, and their potential for recycling and reuse over multiple reaction cycles, thereby minimizing waste.

For instance, a protocol could be envisioned where 2,3,4,5-tetramethoxybenzaldehyde is reacted with hydroxylamine in the presence of a recyclable, acidic ionic liquid. The ionic liquid facilitates the reaction and, upon completion, the non-polar product can be separated by extraction, leaving the ionic liquid and catalyst to be reused.

Table 2: Comparison of Conventional vs. Greener Protocols for Aldehyde to Nitrile Conversion

FeatureConventional Method (e.g., Acetic Anhydride Dehydration)Solvent-Free MethodIonic Liquid-Based Method
Solvent Often volatile organic solvents (e.g., Toluene, Xylene)NoneRecyclable Ionic Liquid
Catalyst Stoichiometric dehydrating agentNone required (reagent-driven)Recyclable acidic IL
Byproducts Significant organic and inorganic wasteWater, HClMinimal, as catalyst is recycled
Work-up Aqueous washes, distillationSimple extractionExtraction, IL recovery
Environmental Impact HighLowVery Low (with efficient recycling)

The continuous development of such methodologies, focusing on catalytic, solvent-minimized, and energy-efficient processes, is crucial for the sustainable production of this compound and other valuable chemical compounds.

Detailed Structural Elucidation and Advanced Spectroscopic Characterization of 2,3,4,5 Tetramethoxybenzonitrilato

Methodological Approaches for Comprehensive Structural Confirmation

The unambiguous structural elucidation of a synthetic compound like 2,3,4,5-tetramethoxybenzonitrile requires a multi-faceted analytical approach. No single technique is sufficient for complete characterization. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework, and Mass Spectrometry (MS) to determine the molecular weight and formula. These are often supplemented by Infrared (IR) spectroscopy to identify functional groups (such as the C≡N and C-O-C stretches) and elemental analysis to independently verify the empirical formula. The convergence of data from these distinct methods provides the irrefutable evidence required for structural confirmation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. For 2,3,4,5-tetramethoxybenzonitrile, a suite of 1D and 2D NMR experiments would be necessary to assign every proton and carbon signal and establish their connectivity.

Predicted ¹H and ¹³C NMR Data:

Based on the structure, the following NMR signals can be predicted. The single aromatic proton (H-6) is expected to appear as a singlet. The four methoxy (B1213986) groups are in distinct chemical environments and should each produce a singlet. In the ¹³C NMR spectrum, six aromatic carbon signals, one nitrile carbon signal, and four distinct methoxy carbon signals are anticipated.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1 6.85 s 1H H-6
2 4.10 s 3H C5-OCH₃
3 4.05 s 3H C4-OCH₃
4 3.95 s 3H C3-OCH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Signal Chemical Shift (δ, ppm) Assignment
1 155.8 C-5
2 154.5 C-3
3 151.0 C-2
4 143.2 C-4
5 117.5 C-1
6 116.8 C≡N
7 105.0 C-6
8 98.9 C-1
9 62.1 C5-OCH₃
10 61.8 C4-OCH₃
11 61.5 C3-OCH₃

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle. They reveal correlations between nuclei, confirming the structure predicted by 1D NMR. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For 2,3,4,5-tetramethoxybenzonitrile, COSY would be expected to show no correlations, as the single aromatic proton (H-6) has no adjacent proton neighbors, and the methoxy protons are all singlets. This lack of correlation is in itself a key piece of structural information.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu It is invaluable for definitively assigning carbon signals based on their attached, and more easily assigned, protons.

Predicted HSQC Correlations

Proton (δ ppm) Correlated Carbon (δ ppm) Assignment
6.85 (H-6) 105.0 (C-6) C6-H6
4.10 (-OCH₃) 62.1 (C5-OCH₃) C5-OCH₃
4.05 (-OCH₃) 61.8 (C4-OCH₃) C4-OCH₃
3.95 (-OCH₃) 61.5 (C3-OCH₃) C3-OCH₃

Predicted Key HMBC Correlations

Proton (δ ppm) Correlated Carbons (δ ppm) Inferred Connectivity
6.85 (H-6) 155.8 (C-5), 117.5 (C-1), 98.9 (C-1) H-6 is adjacent to C-1 and C-5
4.10 (C5-OCH₃) 155.8 (C-5), 143.2 (C-4) Methoxy group is on C-5
4.05 (C4-OCH₃) 143.2 (C-4), 155.8 (C-5), 154.5 (C-3) Methoxy group is on C-4

While solution NMR provides data on the individual molecule, solid-state NMR (ssNMR) offers insights into the structure and arrangement of molecules in the solid phase. nih.gov Unlike in solution where rapid tumbling averages out anisotropic interactions, in a solid, these interactions provide valuable information. emory.edu Using techniques like Magic Angle Spinning (MAS), high-resolution spectra can be obtained from solid samples. For 2,3,4,5-tetramethoxybenzonitrile, ssNMR could be used to:

Identify the presence of different polymorphs (different crystal packing arrangements).

Probe intermolecular interactions, such as π-stacking of the benzene (B151609) rings or dipolar interactions involving the nitrile group.

Characterize the conformation of the methoxy groups in the crystal lattice, which may be fixed in a specific orientation unlike in solution.

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study processes that occur on the NMR timescale. A key potential dynamic process in 2,3,4,5-tetramethoxybenzonitrile is the rotation of the methoxy groups around their C-O bonds.

The methoxy groups at C-2 and C-5 are sterically hindered by their neighbors. At low temperatures, the rotation of these groups could become slow enough on the NMR timescale to cause the three protons of a single methoxy group to become chemically non-equivalent, leading to signal broadening or splitting. By analyzing the changes in the NMR lineshape with temperature, it is possible to calculate the activation energy (ΔG‡) for this rotational barrier. Such studies provide critical information on the molecule's conformational flexibility and the steric environment around the aromatic ring. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the elemental composition of a molecule with extremely high accuracy. measurlabs.com Unlike low-resolution MS, which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to four or five decimal places. alevelchemistry.co.ukbioanalysis-zone.com This precision allows for the calculation of a unique elemental formula.

For 2,3,4,5-tetramethoxybenzonitrile, the molecular formula is C₁₁H₁₃NO₄. HRMS would be used to confirm this.

Predicted HRMS Data

Parameter Value
Molecular Formula C₁₁H₁₃NO₄
Calculated Exact Mass 223.0845
Observed Ion [M+H]⁺ 224.0918

An experimental HRMS result matching these calculated values to within a few parts per million (ppm) would provide unequivocal confirmation of the molecular formula. nih.gov

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. The resulting fragmentation pattern is a molecular fingerprint that can be used to deduce structural features. chemguide.co.uklibretexts.org

For 2,3,4,5-tetramethoxybenzonitrile (Molecular Weight: 223.23 g/mol ), the fragmentation would likely be initiated by the loss of stable neutral molecules or radicals from the methoxy groups.

Predicted Major Fragments in EI-MS

m/z Proposed Fragment Ion Likely Neutral Loss
223 [C₁₁H₁₃NO₄]⁺˙ Molecular Ion (M⁺˙)
208 [C₁₀H₁₀NO₄]⁺ M - CH₃˙
193 [C₉H₇NO₄]⁺˙ M - CH₂O
192 [C₁₀H₁₀NO₃]⁺ M - OCH₃˙
178 [C₉H₈NO₃]⁺ M - CH₃ - CH₂O

The most common initial fragmentation would be the loss of a methyl radical (•CH₃) from one of the methoxy groups to give a stable cation at m/z 208. Subsequent losses of formaldehyde (B43269) (CH₂O) are also common for methoxy-substituted aromatic rings and would lead to fragments at m/z 193 (from M⁺˙) and 178 (from the m/z 208 fragment). Analysis of these patterns provides strong corroborating evidence for the proposed structure.

Advanced Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and understanding the complex vibrational modes of a molecule. nih.govnih.govmdpi.commdpi.com A thorough analysis involves the correlation of observed spectral bands with specific molecular motions, such as stretching, bending, and torsional vibrations. globalresearchonline.net

Detailed Band Assignment and Overtones Analysis

A detailed band assignment for 2,3,4,5-tetramethoxybenzonitrile would involve the identification of characteristic frequencies for its key functional groups. This would include the C≡N (nitrile) stretching vibration, C-O-C (methoxy) stretching modes, aromatic C-C and C-H stretching and bending vibrations, and the vibrations of the benzene ring itself. Overtones and combination bands, which are typically weaker absorptions occurring at higher frequencies, can provide further insight into the molecule's vibrational behavior and anharmonicity. mdpi.com However, without experimental IR and Raman spectra for this specific compound, any attempt at band assignment would be purely speculative.

Correlation with Computational Spectroscopic Data

Modern spectroscopic analysis is heavily reliant on computational methods, such as Density Functional Theory (DFT), to predict vibrational frequencies. nih.govresearchgate.netnih.gov These theoretical calculations provide a basis for assigning experimental bands and understanding the nature of the vibrational modes through Potential Energy Distribution (PED) analysis. nih.gov The correlation between the calculated spectrum and the experimental one is crucial for a confident and detailed structural confirmation. nih.gov For 2,3,4,5-tetramethoxybenzonitrile, such a comparative analysis is contingent on the future availability of both experimental spectra and dedicated computational studies.

Single-Crystal X-ray Diffraction Analysis of 2,3,4,5-Tetramethoxybenzonitrilato and its Derivatives

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique yields accurate measurements of bond lengths, bond angles, and dihedral angles, providing an unambiguous structural model of the molecule. mdpi.com

Crystallographic Techniques for Bond Lengths, Angles, and Dihedral Angles Determination

The process of SC-XRD involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net From this pattern, the electron density map of the molecule can be calculated, and a structural model can be refined to fit the experimental data. This refinement process yields precise atomic coordinates, from which all geometric parameters, including bond lengths (e.g., C-C, C-O, C≡N), bond angles (e.g., C-O-C, C-C-C), and dihedral angles (describing the torsion between different parts of the molecule), are determined. mdpi.com For 2,3,4,5-tetramethoxybenzonitrile, crystallographic data would definitively establish the spatial orientation of the four methoxy groups relative to the benzonitrile (B105546) core. Unfortunately, no published crystal structures exist for this compound or its immediate derivatives. nih.govresearchgate.net

Polymorphism and Solid-State Structural Variability Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. nih.gov These different forms, or polymorphs, can arise from variations in crystallization conditions, leading to different packing arrangements and intermolecular interactions. nih.gov Investigating the potential polymorphism of 2,3,4,5-tetramethoxybenzonitrile would require systematic crystallization screening under various conditions and subsequent analysis of the resulting solids by techniques like powder X-ray diffraction (PXRD) and SC-XRD. Such studies are crucial for understanding the solid-state behavior of a material but have not been reported for this specific nitrile.

Chiroptical Spectroscopy (if applicable for derivatives) for Absolute Configuration Determination

Chiroptical spectroscopy is a powerful class of techniques utilized for the determination of the absolute configuration of chiral molecules. researchgate.netmdpi.com The parent compound, 2,3,4,5-tetramethoxybenzonitrile, is achiral and therefore does not exhibit chiroptical activity. However, if a chiral center is introduced through derivatization, or if the molecule is incorporated as a ligand into a chiral coordination complex, then chiroptical methods become indispensable for unambiguously assigning its three-dimensional stereochemical structure in solution. mdpi.com These non-destructive spectroscopic methods investigate the differential interaction of chiral molecules with left and right circularly polarized light. nih.gov

The primary methods used for this purpose are Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD). researchgate.net The modern approach to determining absolute configuration involves a combination of experimental measurement of a chiroptical spectrum and its comparison with a theoretically predicted spectrum generated through quantum chemical calculations. nih.govrsc.org

The process begins with obtaining the experimental ECD or VCD spectrum of the chiral derivative. Concurrently, computational methods, typically employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict the spectra for a specific enantiomer (e.g., the R or S configuration). nih.govrsc.org A reliable assignment of the absolute configuration is achieved when the experimental spectrum shows a good match with the calculated spectrum for one of the enantiomers.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, particularly in the UV-visible range. nih.gov The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a molecule's absolute configuration and conformation. For a hypothetical chiral derivative of this compound, chromophores within the molecule, such as the substituted benzene ring, would give rise to characteristic ECD signals. By comparing the experimentally measured ECD spectrum with the TD-DFT calculated spectrum, the absolute configuration can be confidently assigned. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. researchgate.net It provides information about the stereochemistry based on the vibrational transitions within the molecule. VCD is particularly powerful for molecules that may lack strong UV-Vis chromophores or for providing complementary data to ECD. An analysis of the VCD spectrum of a chiral this compound derivative would be compared against quantum-chemically calculated spectra to determine the absolute configuration.

For a hypothetical chiral derivative, the research findings would be presented in a format that compares experimental and calculated data, as illustrated in the hypothetical table below.

Table 1: Hypothetical Chiroptical Data for a Chiral Derivative of this compound

ParameterExperimental ValueCalculated Value (S-enantiomer)
ECD
Wavelength (nm)285 nm288 nm
Molar Ellipticity [θ] (deg cm²/dmol)+1.5 x 10⁴+1.7 x 10⁴
Wavelength (nm)250 nm252 nm
Molar Ellipticity [θ] (deg cm²/dmol)-2.1 x 10⁴-2.3 x 10⁴
VCD
Wavenumber (cm⁻¹)1450 cm⁻¹ (C-H bend)1455 cm⁻¹
Δε (L mol⁻¹ cm⁻¹)+5.0 x 10⁻⁵+5.5 x 10⁻⁵
Wavenumber (cm⁻¹)1280 cm⁻¹ (C-O stretch)1275 cm⁻¹
Δε (L mol⁻¹ cm⁻¹)-3.2 x 10⁻⁵-3.5 x 10⁻⁵

Note: The data in this table is purely illustrative to demonstrate the application of the method and is not based on published experimental results for a specific derivative.

The successful application of these methods relies heavily on the accuracy of the computational models, which must account for conformational flexibility and solvent effects to provide a reliable prediction of the chiroptical spectra. rsc.org

Theoretical and Computational Studies of 2,3,4,5 Tetramethoxybenzonitrilato

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the molecular properties of 2,3,4,5-tetramethoxybenzonitrilato. These methods, grounded in the principles of quantum mechanics, provide a detailed description of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like this compound. DFT calculations can predict a variety of properties, including optimized molecular geometry, total energy, and the distribution of electron density. nih.govyoutube.comnih.gov

For this compound, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure a high degree of accuracy. epstem.net The resulting data provides a comprehensive understanding of the molecule's electronic configuration, highlighting the influence of the four methoxy (B1213986) groups and the nitrile substituent on the benzene (B151609) ring.

Table 1: Calculated Ground State Properties of this compound using DFT

PropertyCalculated ValueUnit
Total Energy-853.456Hartrees
Dipole Moment4.21Debye
C≡N Bond Length1.15Å
Average C-O Bond Length1.36Å
Benzene Ring C-C Bond Lengths1.39 - 1.41Å

Note: The data in this table is hypothetical and serves as a representative example of results that would be obtained from DFT calculations.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a higher level of accuracy for electronic structure analysis compared to DFT, albeit at a greater computational cost.

For a molecule such as this compound, ab initio calculations can provide benchmark data for its electronic properties. These calculations are crucial for validating the results obtained from more computationally efficient methods like DFT and for providing a more profound understanding of electron correlation effects within the molecule.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are critical in predicting how a molecule will interact with other species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher reactivity. nih.gov For this compound, the electron-donating methoxy groups and the electron-withdrawing nitrile group significantly influence the energies of the frontier orbitals.

Table 2: Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-6.23
LUMO-1.89
Gap 4.34

Note: The data in this table is hypothetical and illustrates typical values for a substituted aromatic compound.

The analysis of the HOMO and LUMO compositions reveals that the HOMO is primarily localized on the electron-rich methoxy-substituted benzene ring, while the LUMO is concentrated around the electron-withdrawing nitrile group. This distribution suggests that the molecule would act as an electron donor from the ring and an electron acceptor at the nitrile group in chemical reactions.

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.netlibretexts.orgscispace.com It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an EPS map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) denote electron-poor areas.

For this compound, the EPS map would show a high electron density around the oxygen atoms of the methoxy groups and the nitrogen atom of the nitrile group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyoxy groups and the regions around the benzene ring would exhibit a more positive potential, indicating sites for nucleophilic attack.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The various conformations have different potential energies, and understanding the energy landscape is crucial for predicting the most stable and populated conformations of this compound.

The primary degrees of rotational freedom in this molecule are the rotations of the four methoxy groups and the C-C bond connecting the nitrile group to the benzene ring. The steric and electronic interactions between the adjacent methoxy groups and between the methoxy groups and the nitrile group will lead to a complex potential energy surface with several local minima corresponding to different stable conformers. Computational methods can be used to map this energy landscape, identifying the global minimum energy conformation and the energy barriers between different conformers. This information is vital for understanding the molecule's flexibility and its preferred shape in different environments.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time-dependent behavior and conformational dynamics of a molecule like this compound in various environments. arxiv.orgyoutube.com

The process typically involves placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or chloroform), and calculating the forces between atoms using a force field. The simulation then proceeds in small time steps (on the order of femtoseconds), tracking the trajectory of each atom. nih.gov These simulations can be run for nanoseconds or even microseconds to observe significant conformational changes and dynamic events. cnr.it

For this compound, MD simulations are particularly useful for understanding the flexibility of the four methoxy groups. Key parameters to analyze include the dihedral angles of the C-C-O-C bonds, which describe the orientation of each methoxy group relative to the benzene ring. The simulation can reveal the preferred orientations, the rotational energy barriers, and the timescale of transitions between different conformational states.

Table 1: Illustrative MD Simulation Data for Methoxy Group Conformations

This table represents a hypothetical output from an MD simulation, showing the average dihedral angles and the frequency of transitions between major conformational states for the four methoxy groups at a simulated temperature of 300 K.

Methoxy Group PositionAverage Dihedral Angle (C-C-O-C)Rotational Transition Frequency (ps⁻¹)
C2-OCH₃85.2°0.05
C3-OCH₃-92.1°0.04
C4-OCH₃95.5°0.04
C5-OCH₃-88.7°0.05

Potential Energy Surface (PES) Scans for Conformational Isomers

A Potential Energy Surface (PES) is a mathematical representation of a system's energy as a function of its geometry. rug.nl PES scans are computational procedures used to explore this surface and identify stable molecular structures (local minima) and transition states (saddle points). skku.eduq-chem.com This is particularly valuable for flexible molecules like this compound, which can exist as multiple conformational isomers due to the rotation of its methoxy groups.

A "relaxed" PES scan involves systematically changing a specific geometric coordinate, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. q-chem.comreadthedocs.io For this compound, a key study would involve scanning the C-C-O-C dihedral angles of the methoxy groups to map out the energetic landscape of their rotation. The results can identify the most stable conformers and the energy barriers that separate them.

Table 2: Hypothetical Relative Energies of Conformational Isomers from a PES Scan

This table illustrates potential results from a PES scan, detailing the relative energies of different stable conformers based on the orientation of the methoxy groups (where 'Up' or 'Down' indicates the position of the methyl group relative to the plane of the benzene ring).

ConformerC2-OCH₃C3-OCH₃C4-OCH₃C5-OCH₃Relative Energy (kJ/mol)
1UpDownUpDown0.00 (Global Minimum)
2UpUpDownDown5.21
3UpDownDownUp7.85
4UpUpUpDown10.33

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are instrumental in predicting spectroscopic properties, which aids in the interpretation and assignment of experimental spectra.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Predicting NMR chemical shifts (δ) and coupling constants (J) computationally can provide crucial validation for structural assignments. arxiv.org Density Functional Theory (DFT) is a widely used quantum-chemical method for this purpose. researchgate.net

The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). For accurate predictions, it is often necessary to average the results over several low-energy conformers, weighted by their Boltzmann population, and to include the effects of the solvent using a model like the Polarizable Continuum Model (PCM). github.ionih.gov

Table 3: Comparison of Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

This table shows a hypothetical comparison between DFT-calculated NMR chemical shifts (using a functional like B3LYP with a suitable basis set) and plausible experimental values for this compound in CDCl₃.

AtomPredicted δ (ppm)Experimental δ (ppm)
H67.157.12
C2-OC H₃3.953.92
C3-OC H₃3.903.88
C4-OC H₃4.104.07
C5-OC H₃3.923.90
C ≡N117.5117.2
C1105.8105.5
C6115.2114.9

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule. Computational frequency calculations are essential for assigning the observed spectral bands to specific molecular motions. vasp.at

These calculations, typically performed using DFT, determine the normal modes of vibration and their corresponding frequencies. A key outcome is the identification of a transition state, which is characterized by a single imaginary frequency, versus a stable minimum structure, which has all real (positive) frequencies. vasp.at The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment.

Table 4: Hypothetical Calculated Vibrational Frequencies and Assignments

This table provides examples of calculated vibrational frequencies for key functional groups in this compound, their corresponding assignments, and a scaled frequency for comparison with experimental IR or Raman spectra.

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Vibrational Mode Assignment
23152222C≡N stretch
16201555Aromatic C=C stretch
12951243Aryl-O stretch (asymmetric)
11401094C-H in-plane bend
10551013Aryl-O stretch (symmetric)
29802861C-H stretch (methoxy)

Reactivity, Reaction Mechanisms, and Derivative Synthesis of 2,3,4,5 Tetramethoxybenzonitrilato

Reactivity at the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group in 2,3,4,5-tetramethoxybenzonitrile serves as a key site for a range of chemical modifications, including nucleophilic additions and redox reactions. These transformations provide pathways to a diverse array of functional groups.

Nucleophilic Additions and Substitutions at the Cyano Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. libretexts.org This reactivity is fundamental to the conversion of the nitrile into other important functional groups. Common nucleophilic addition reactions include hydrolysis to amides and carboxylic acids, and reactions with organometallic reagents. chemistrysteps.com

The course of these reactions can be influenced by the specific nucleophile and reaction conditions. For instance, the partial hydrolysis to an amide or complete hydrolysis to a carboxylic acid can often be controlled by adjusting the strength of the acid or base catalyst and the reaction temperature.

Hydration, Reduction, and Oxidation Pathways

Hydration: The nitrile functionality can be hydrated to form the corresponding amide, 2,3,4,5-tetramethoxybenzamide. This transformation can be achieved under either acidic or basic conditions. chemistrysteps.comoatext.com The reaction proceeds through the nucleophilic attack of water on the protonated nitrile (acid-catalyzed) or direct attack of a hydroxide (B78521) ion (base-catalyzed), followed by tautomerization of the resulting imidic acid intermediate. chemistrysteps.com While specific catalysts for the hydration of 2,3,4,5-tetramethoxybenzonitrile are not extensively documented in readily available literature, general methods using strong acids or bases are applicable. oatext.com

Reduction: The cyano group of 2,3,4,5-tetramethoxybenzonitrile can be reduced to a primary amine, 2,3,4,5-tetramethoxybenzylamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. openstax.orgyoutube.comlibretexts.orgyoutube.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately leading to the formation of the amine after an aqueous workup. youtube.com Catalytic hydrogenation over metal catalysts such as palladium or nickel can also be utilized for the reduction of nitriles to primary amines.

TransformationReagents and ConditionsProduct
HydrationH₂SO₄ (aq), heat or NaOH (aq), heat2,3,4,5-Tetramethoxybenzamide
Reduction1. LiAlH₄, Et₂O 2. H₂O2,3,4,5-Tetramethoxybenzylamine

Oxidation: Information regarding the direct oxidation of the nitrile group in 2,3,4,5-tetramethoxybenzonitrile is scarce in the reviewed literature. Generally, nitrile groups are relatively resistant to oxidation under standard conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Tetramethoxybenzene Ring

The reactivity of the aromatic ring in 2,3,4,5-tetramethoxybenzonitrile is significantly influenced by the four electron-donating methoxy (B1213986) groups and the electron-withdrawing nitrile group. This substitution pattern leads to specific directing effects in aromatic substitution reactions.

Regioselectivity and Steric/Electronic Directing Effects

The four methoxy groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution due to their ability to donate electron density to the ring through resonance. wikipedia.orgvanderbilt.edu Conversely, the nitrile group is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects. vanderbilt.edu

In 2,3,4,5-tetramethoxybenzonitrile, the position of electrophilic attack is determined by the cumulative effect of these substituents. The single available position on the ring (C6) is ortho to one methoxy group and para to another, while being meta to the nitrile group. The powerful activating and ortho-, para-directing influence of the multiple methoxy groups is expected to strongly favor electrophilic substitution at this vacant C6 position. The deactivating, meta-directing effect of the nitrile group would also direct an incoming electrophile to the C6 position (meta to the cyano group). Therefore, electrophilic substitution on 2,3,4,5-tetramethoxybenzonitrile is predicted to be highly regioselective, occurring exclusively at the C6 position.

Steric hindrance from the adjacent methoxy group at C5 might play a role, but the strong electronic activation from the four methoxy groups likely overcomes this steric impediment for many electrophiles.

Nucleophilic aromatic substitution (SNAr) on the unmodified benzene (B151609) ring of 2,3,4,5-tetramethoxybenzonitrile is generally not feasible as it lacks a suitable leaving group and the ring is electron-rich due to the methoxy groups. byjus.comwikipedia.org SNAr reactions typically require an electron-deficient aromatic ring and a good leaving group, such as a halide. byjus.comwikipedia.org

Exploration of Functionalization Routes

The high electron density of the tetramethoxybenzene ring makes it susceptible to various electrophilic aromatic substitution reactions, providing routes to a range of functionalized derivatives.

Halogenation: Introduction of a halogen atom (e.g., bromine or chlorine) at the C6 position can be achieved using standard halogenating agents, often in the presence of a Lewis acid catalyst.

Nitration: The introduction of a nitro group at the C6 position can be accomplished through treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions would be expected to introduce alkyl and acyl groups, respectively, at the C6 position. The high activation of the ring by the methoxy groups might lead to facile reactions, potentially even without a strong Lewis acid catalyst in some cases.

Reaction TypeTypical ReagentsExpected Product
BrominationBr₂ / FeBr₃6-Bromo-2,3,4,5-tetramethoxybenzonitrile
NitrationHNO₃ / H₂SO₄6-Nitro-2,3,4,5-tetramethoxybenzonitrile
Friedel-Crafts AcylationRCOCl / AlCl₃6-Acyl-2,3,4,5-tetramethoxybenzonitrile

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies specifically on the reactions of 2,3,4,5-tetramethoxybenzonitrile are not widely reported. However, the mechanisms of the key transformations can be inferred from well-established principles of organic chemistry.

The hydration of the nitrile proceeds via a standard mechanism involving nucleophilic attack of water on the nitrile carbon, facilitated by acid or base catalysis, followed by tautomerization. chemistrysteps.com

The reduction of the nitrile with LiAlH₄ involves a stepwise nucleophilic addition of hydride ions. openstax.orgyoutube.com The first hydride addition forms an imine anion, which is then further reduced by a second hydride addition to a dianion. Subsequent protonation during workup yields the primary amine. openstax.org

Electrophilic aromatic substitution at the C6 position follows the classical arenium ion mechanism. The electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). The positive charge in this intermediate is delocalized across the ring and is significantly stabilized by the electron-donating methoxy groups, particularly those at the ortho and para positions relative to the point of attack. Subsequent loss of a proton from the C6 position restores the aromaticity of the ring and yields the substituted product. The stability of the arenium ion intermediate is the key factor determining the regioselectivity of the reaction.

Kinetic Studies for Reaction Rate Determination and Rate Laws

The study of reaction kinetics is fundamental to understanding the reactivity of 2,3,4,5-tetramethoxybenzonitrile. Kinetic experiments allow for the determination of reaction rates and the formulation of rate laws, which provide mathematical descriptions of how the rate of reaction depends on the concentration of reactants. While specific kinetic data for 2,3,4,5-tetramethoxybenzonitrile is not extensively documented in publicly available literature, the principles of such studies can be understood by examining related reactions involving substituted benzonitriles.

In a typical kinetic study, the reaction of 2,3,4,5-tetramethoxybenzonitrile with a given reagent would be monitored over time. This can be achieved using various analytical techniques, such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography, to measure the change in concentration of the reactants or products. By systematically varying the initial concentrations of the reactants and observing the effect on the initial rate of reaction, the order of the reaction with respect to each reactant can be determined.

For instance, in the hydrogenation of benzonitrile (B105546) over a palladium on carbon (Pd/C) catalyst, the reaction follows first-order kinetics with respect to benzonitrile. acs.org This implies that the rate of reaction is directly proportional to the concentration of benzonitrile. A similar approach could be applied to reactions of 2,3,4,5-tetramethoxybenzonitrile. The rate law for a hypothetical reaction could be expressed as:

Rate = k[2,3,4,5-Tetramethoxybenzonitrile]m[Reagent]n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant.

The electronic nature of the substituents on the benzonitrile ring significantly influences the reaction rate. The four methoxy groups on the 2,3,4,5-tetramethoxybenzonitrile ring are electron-donating, which would increase the electron density of the aromatic ring. This increased electron density can affect the rate of various reactions. For example, in electrophilic aromatic substitution reactions, the electron-rich nature of the ring would likely lead to an increased reaction rate compared to unsubstituted benzonitrile. Conversely, in nucleophilic aromatic substitution reactions, the electron-donating groups would likely decrease the reaction rate.

The table below illustrates hypothetical rate data for a reaction involving 2,3,4,5-tetramethoxybenzonitrile, demonstrating how a rate law would be determined.

Hypothetical Kinetic Data for the Reaction of 2,3,4,5-Tetramethoxybenzonitrile

Experiment Initial [2,3,4,5-Tetramethoxybenzonitrile] (M) Initial [Reagent] (M) Initial Rate (M/s)
1 0.10 0.10 1.5 x 10-4
2 0.20 0.10 3.0 x 10-4
3 0.10 0.20 6.0 x 10-4

This table is interactive. You can sort and filter the data to analyze the relationships between reactant concentrations and the initial reaction rate.

From this hypothetical data, doubling the concentration of 2,3,4,5-tetramethoxybenzonitrile doubles the rate, indicating a first-order dependence (m=1). Doubling the concentration of the reagent quadruples the rate, indicating a second-order dependence (n=2). Thus, the hypothetical rate law would be: Rate = k[2,3,4,5-Tetramethoxybenzonitrile][Reagent]2. The rate constant, k, could then be calculated from the experimental data.

Transition State Analysis using Computational Methods

Computational chemistry provides powerful tools for elucidating reaction mechanisms by allowing for the detailed analysis of transition states. For reactions involving 2,3,4,5-tetramethoxybenzonitrile, computational methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to model the reaction pathway and characterize the geometry and energy of the transition state.

The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting the reactants and products. By locating and analyzing the transition state, valuable insights into the mechanism of a reaction can be gained. For example, computational studies can help to determine whether a reaction proceeds through a concerted mechanism (a single step) or a stepwise mechanism involving one or more intermediates.

In the context of 2,3,4,5-tetramethoxybenzonitrile, computational analysis could be used to investigate various reactions, such as cycloadditions, substitutions, or functional group transformations. For instance, in a hypothetical Diels-Alder reaction where 2,3,4,5-tetramethoxybenzonitrile acts as a dienophile, computational methods could be used to model the approach of the diene to the nitrile group and to calculate the activation energy of the reaction. The presence of the four methoxy groups would be expected to influence the electronic structure and, consequently, the geometry and energy of the transition state.

A computational study on the formation of 3-substituted isoindolinones from the reaction of nitroalkanes with o-cyanobenzaldehyde, a related nitrile-containing compound, has been reported, demonstrating the utility of DFT computations in rationalizing reaction outcomes. nih.gov Similar computational approaches could be applied to reactions of 2,3,4,5-tetramethoxybenzonitrile to predict reactivity and selectivity.

The following table presents hypothetical computational data for a reaction of 2,3,4,5-tetramethoxybenzonitrile, illustrating the types of information that can be obtained from transition state analysis.

Hypothetical Computational Data for a Reaction of 2,3,4,5-Tetramethoxybenzonitrile

Parameter Reactant Complex Transition State Product Complex
Relative Energy (kcal/mol) 0.0 +25.3 -15.8
Key Bond Distance (Å) 3.5 2.1 1.5
Vibrational Frequency (cm-1) Real Imaginary (-350) Real

This interactive table allows for the comparison of key parameters between the reactant complex, transition state, and product complex. An imaginary frequency is a hallmark of a true transition state.

This hypothetical data shows a reaction with an activation energy of 25.3 kcal/mol. The key bond distance decreases as the reaction progresses from the reactant complex to the product, and the presence of a single imaginary frequency confirms the structure as a first-order saddle point, i.e., a transition state.

Synthesis of Functionally Diverse Derivatives of 2,3,4,5-Tetramethoxybenzonitrilato

Construction of Complex Polycyclic Systems Incorporating the Core

The 2,3,4,5-tetramethoxybenzonitrile core can serve as a valuable building block for the synthesis of more complex polycyclic systems. The nitrile group and the electron-rich aromatic ring provide multiple reactive sites for the construction of new rings. While specific examples starting from 2,3,4,5-tetramethoxybenzonitrile are not readily found in the literature, general strategies for the synthesis of polysubstituted arenes and polycyclic compounds can be applied. nih.gov

One potential approach is through intramolecular cyclization reactions. For example, if a suitable side chain is introduced onto the aromatic ring, it could be induced to cyclize onto the nitrile group or an adjacent position on the ring. The specific substitution pattern of the methoxy groups would influence the regioselectivity of such cyclizations.

Another strategy involves using the nitrile group as a precursor for other functional groups that can participate in cyclization reactions. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then be used in well-established ring-forming reactions.

The synthesis of complex polycyclic systems often relies on cascade reactions, where multiple bonds are formed in a single synthetic operation. nih.gov Designing a synthetic route that incorporates the 2,3,4,5-tetramethoxybenzonitrile core into a polycyclic framework would require careful consideration of the reactivity of the starting material and the desired target structure.

The table below outlines a hypothetical synthetic sequence for the construction of a polycyclic system from a derivative of 2,3,4,5-tetramethoxybenzonitrile.

Hypothetical Synthesis of a Polycyclic System

Step Reactant Reagents and Conditions Product
1 2,3,4,5-Tetramethoxybenzonitrile 1. LDA, THF, -78 °C; 2. Electrophile Substituted benzonitrile
2 Substituted benzonitrile Acid or base hydrolysis Carboxylic acid derivative
3 Carboxylic acid derivative Polyphosphoric acid, heat Polycyclic ketone

This interactive table details a potential multi-step synthesis. Each step represents a common transformation in organic synthesis that could be adapted for this specific system.

Derivatization for Tailored Reactivity or Supramolecular Interactions

The functional groups of 2,3,4,5-tetramethoxybenzonitrile, namely the nitrile and the methoxy groups, can be modified to tailor the reactivity of the molecule or to introduce functionalities that can participate in supramolecular interactions.

The nitrile group is a versatile functional group that can be converted into a variety of other groups. For example:

Hydrolysis: Treatment with strong acid or base will hydrolyze the nitrile to a carboxylic acid.

Reduction: The nitrile can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Organometallic Addition: Grignard reagents or organolithium reagents can add to the nitrile to form ketones after hydrolysis.

Cycloaddition: The nitrile can act as a dienophile in Diels-Alder reactions or participate in other cycloaddition reactions to form heterocyclic rings.

The methoxy groups, being electron-donating, activate the aromatic ring towards electrophilic substitution. However, their steric bulk might direct incoming electrophiles to the less hindered position. Selective demethylation of one or more methoxy groups would yield hydroxyl groups, which can then be used for further derivatization, such as etherification or esterification. These hydroxyl groups could also act as hydrogen bond donors in supramolecular assemblies.

The synthesis of phthalonitrile (B49051) derivatives and their subsequent conversion to phthalocyanines is a well-established field where the nitrile group plays a crucial role in the formation of a large, conjugated macrocycle. rsc.org A similar strategy could potentially be envisioned for derivatives of 2,3,4,5-tetramethoxybenzonitrile to create novel macrocyclic structures with specific electronic and host-guest properties.

The following table provides examples of potential derivatization reactions of 2,3,4,5-tetramethoxybenzonitrile.

Potential Derivatization Reactions

Starting Material Reagent(s) Product Functional Group Potential Application
2,3,4,5-Tetramethoxybenzonitrile H3O+, heat Carboxylic acid Precursor for amides, esters
2,3,4,5-Tetramethoxybenzonitrile 1. RMgBr; 2. H3O+ Ketone Building block for larger molecules
2,3,4,5-Tetramethoxybenzonitrile LiAlH4, THF Primary amine Ligand for metal complexes
2,3,4,5-Tetramethoxybenzonitrile BBr3, CH2Cl2 Phenol Supramolecular assembly

This interactive table showcases the versatility of the nitrile and methoxy groups for chemical modification and the potential applications of the resulting derivatives.

Coordination Chemistry and Supramolecular Assembly Involving 2,3,4,5 Tetramethoxybenzonitrilato

2,3,4,5-Tetramethoxybenzonitrilato as a Ligand in Metal Complexes

The this compound ligand presents intriguing possibilities for coordination to metal centers, primarily through the nitrogen atom of the nitrile group. The electronic properties of the benzonitrile (B105546) ring, influenced by the four methoxy (B1213986) substituents, are expected to play a crucial role in the nature and strength of the resulting metal-ligand bond.

Synthesis and Spectroscopic Characterization of Metal-2,3,4,5-Tetramethoxybenzonitrilato Complexes

The synthesis of metal complexes with this compound would likely follow established methods for the preparation of transition metal nitrile complexes. wikipedia.org A common approach involves the reaction of a metal salt with the ligand in a suitable solvent. nih.gov The choice of solvent is crucial and often the nitrile itself can serve as the solvent, particularly for the synthesis of homoleptic complexes (where all ligands are identical). wikipedia.org

For example, a general synthetic route could involve:

MCln + x (2,3,4,5-(CH3O)4C6HCN) → [M(2,3,4,5-(CH3O)4C6HCN)x]Cln

The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: A key diagnostic tool for nitrile complexes is the position of the C≡N stretching frequency in the IR spectrum. Upon coordination to a metal center, this stretching frequency typically shifts to a higher wavenumber (a blueshift) compared to the free ligand. This shift is indicative of the strengthening of the C≡N bond due to the donation of electron density from the nitrogen lone pair to the metal. The magnitude of this shift can provide insights into the strength of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for confirming the structure of the ligand within the complex and for probing the electronic environment of the aromatic ring and methoxy groups. mdpi.com Changes in the chemical shifts of the aromatic protons and carbons upon coordination can provide information about the electronic effects of the metal center on the ligand.

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes would reveal information about electronic transitions within the molecule. researchgate.net These can include ligand-centered transitions (π→π*), metal-centered transitions (d-d), and ligand-to-metal or metal-to-ligand charge transfer (LMCT or MLCT) bands. The positions and intensities of these bands are sensitive to the identity of the metal, its oxidation state, and the coordination geometry.

Mass Spectrometry: This technique would be used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and stoichiometry. mdpi.com

Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the complex, which helps to confirm the empirical formula. researchgate.net

Electronic and Geometric Structure of Coordination Complexes

The electronic and geometric structures of metal complexes are intrinsically linked. The nature of the metal-ligand bonding dictates the electronic properties, while the size and coordination preferences of the metal ion, along with steric factors from the ligand, determine the coordination geometry.

Analysis of Metal-Ligand Bonding and Electronic Transitions

The bonding in metal-2,3,4,5-tetramethoxybenzonitrilato complexes can be described using a combination of theoretical models, such as Valence Bond Theory, Crystal Field Theory, and Ligand Field Theory. The nitrile ligand is generally considered a good σ-donor and a weak π-acceptor. wikipedia.org The σ-donation occurs from the nitrogen lone pair to an empty orbital on the metal. The π-acceptor character arises from the ability of the π* orbitals of the C≡N group to accept electron density from filled d-orbitals of the metal (back-bonding).

The presence of four electron-donating methoxy groups on the benzene (B151609) ring would increase the electron density on the nitrile nitrogen, potentially making this compound a stronger σ-donor compared to unsubstituted benzonitrile. This enhanced σ-donation would lead to a stronger metal-ligand bond.

The electronic transitions observed in the UV-Vis spectra of these complexes would provide experimental evidence for the nature of the metal-ligand bonding. For a d-block metal complex, one might expect to observe:

d-d transitions: These transitions between the d-orbitals of the metal are typically weak and their energy corresponds to the ligand field splitting parameter (Δ). The energy of these transitions is a direct measure of the effect of the ligands on the d-orbital energies.

Charge-Transfer (CT) bands: These are usually much more intense than d-d transitions. For a metal in a low oxidation state, a metal-to-ligand charge transfer (MLCT) band might be observed, where an electron is excited from a metal d-orbital to a π* orbital of the nitrile ligand. For a metal in a high oxidation state, a ligand-to-metal charge transfer (LMCT) band could be present.

Determination of Coordination Geometries and Isomerism

The coordination geometry of a metal complex is determined by the coordination number of the central metal ion. libretexts.org For complexes of this compound, a variety of geometries are possible depending on the metal and the stoichiometry of the complex.

Table 2: Plausible Coordination Geometries for Metal-2,3,4,5-Tetramethoxybenzonitrilato Complexes

Coordination NumberGeometryExample(s)
2LinearCommon for d¹⁰ metal ions like Ag(I) and Cu(I).
4Tetrahedral or Square PlanarTetrahedral is common for d¹⁰ ions like Zn(II), while square planar is typical for d⁸ ions like Ni(II), Pd(II), and Pt(II). libretexts.org
6OctahedralA very common coordination geometry for many transition metals. libretexts.org

Isomerism is another important aspect of coordination chemistry. For octahedral complexes of the type [M(2,3,4,5-(CH3O)4C6HCN)2X4] (where X is another monodentate ligand), geometric isomers (cis and trans) would be possible. libretexts.org If the ligand were to act in a bidentate or bridging fashion, more complex forms of isomerism could arise.

Supramolecular Architectures Directed by this compound

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The this compound ligand is well-suited for directing the formation of supramolecular architectures.

The aromatic ring of the ligand can participate in π-π stacking interactions with adjacent ligands in neighboring complexes. The electron-rich nature of the ring, due to the four methoxy groups, could influence the strength and geometry of these interactions.

Furthermore, the methoxy groups can act as hydrogen bond acceptors . In the presence of suitable hydrogen bond donors (e.g., coordinated water molecules, protic solvents, or other ligands with N-H or O-H groups), a network of hydrogen bonds could form, linking the individual complex units into one-, two-, or three-dimensional structures. mdpi.com

Hydrogen Bonding Networks and π-Stacking Interactions in Solid State

An extensive search for crystallographic data and solid-state structural analysis of 2,3,4,5-tetramethoxybenzonitrile or its corresponding anionic ligand, this compound, yielded no specific results. Consequently, there is no scientific literature available to describe the hydrogen bonding networks or π-stacking interactions that may govern its solid-state assembly. While the methoxy and nitrilo functional groups present on the molecule suggest a theoretical capacity for such non-covalent interactions, no experimental studies have been published to confirm or characterize these potential arrangements.

Design of Metal-Organic Frameworks (MOFs) or Coordination Polymers Using Derivatives

Similarly, the investigation into the use of this compound as a building block for metal-organic frameworks (MOFs) or coordination polymers found no existing research. The design and synthesis of such materials rely on predictable coordination of ligands to metal centers. The absence of foundational coordination chemistry studies for this specific ligand means it has not been utilized or reported in the construction of these advanced materials. Therefore, no data on potential framework topologies, pore structures, or material properties are available.

Advanced Methodological Applications and Emerging Research Areas

Application of 2,3,4,5-Tetramethoxybenzonitrilato as a Building Block in Polymer Chemistry

The incorporation of specialized monomers is a key strategy in the development of high-performance polymers. While direct polymerization of this compound has not been extensively documented, its structure suggests significant potential as a monomer or a precursor for creating polymers with tailored properties. The nitrile group can undergo various chemical transformations, including cyclotrimerization to form triazine-based polymers, which are known for their thermal stability. researchgate.net

The presence of four methoxy (B1213986) groups would likely impart increased solubility in organic solvents, a desirable trait for polymer processing. Furthermore, these electron-donating groups can influence the electronic properties of the resulting polymer, potentially leading to materials with interesting optical or conductive characteristics. The synthesis of polymers from substituted maleimide derivatives and other vinyl monomers has demonstrated how specific functional groups can enhance thermal stability and other physical properties of the resulting materials. uctm.edu Analogously, this compound could be used to synthesize polymers with high thermal resistance and specific functionalities.

Below is a table illustrating the potential types of polymers that could be synthesized using this compound as a building block and their prospective properties.

Polymer TypePotential Synthetic RouteProspective Properties
Poly(triazine)sCyclotrimerization of the nitrile groupHigh thermal stability, chemical resistance
PolyimidesConversion of nitrile to amine or carboxylic acid, followed by polycondensationExcellent mechanical strength, thermal stability
Conjugated PolymersIncorporation into a conjugated backbone via cross-coupling reactionsElectroluminescence, conductivity

Integration into Methodologies for Novel Catalytic Systems

The design of novel catalytic systems often relies on the electronic and steric properties of ligands coordinated to a metal center. The nitrogen atom of the nitrile group in this compound possesses a lone pair of electrons, making it a potential coordination site for transition metals. The term "benzonitrilato" implies the deprotonated form, which can act as a ligand in organometallic complexes.

The four methoxy groups on the benzene (B151609) ring are strong electron-donating groups. Their presence would increase the electron density on the nitrile nitrogen, potentially enhancing its coordination ability and influencing the catalytic activity of the metal center. Metal complexes featuring N- and O-donor ligands have been investigated for their catalytic properties in reactions such as oxidation. nih.gov The electronic environment provided by ligands is crucial for the activity and selectivity of catalysts. scispace.com For instance, low-valent titanium species have been shown to be effective catalysts for the cyclotrimerization of benzonitriles. researchgate.net

The potential catalytic applications of metal complexes incorporating this compound as a ligand are summarized in the table below.

Catalytic ReactionProposed Role of the LigandPotential Metal Center
Cross-coupling reactionsModulating the electronic properties of the metal center to enhance catalytic turnoverPalladium, Nickel
Oxidation reactionsStabilizing high-oxidation-state metal intermediatesCobalt, Manganese
PolymerizationControlling the stereochemistry and rate of polymerizationTitanium, Zirconium

Exploration of this compound in Molecular Sensor Design

Molecular sensors are designed to detect specific analytes through a measurable change in their physical or chemical properties, such as fluorescence or color. The design of these sensors often involves a signaling unit and a recognition (binding) unit. The unique electronic structure of this compound makes it an interesting candidate for a component in molecular sensors.

The tetramethoxy-substituted benzene ring can act as a fluorophore, where its emission properties could be modulated by the binding of an analyte. The nitrile group, with its ability to coordinate to metal ions or participate in hydrogen bonding, could serve as a binding site. Upon analyte binding, the electronic properties of the entire molecule would be altered, leading to a change in its fluorescence or absorption spectrum. The development of fluorescent sensors for detecting ions and small molecules is an active area of research, with various molecular frameworks being explored. spectroscopyonline.comnih.gov The design of sensors based on molecular wires has also been proposed, where the conductance changes upon binding of a target molecule. nist.gov

The potential applications of this compound in sensor design are outlined in the table below.

Sensor TypeAnalytePrinciple of Detection
Fluorescent SensorMetal ionsCoordination of the metal ion to the nitrile group, causing a change in the fluorescence of the tetramethoxybenzene unit.
Colorimetric SensorAnionsInteraction of the anion with the electron-deficient region near the nitrile group, leading to a color change.
ChemosensorSmall organic moleculesHost-guest interaction involving the aromatic ring and methoxy groups, resulting in a detectable signal.

Photophysical Properties of this compound and its Derivatives

The photophysical properties of a molecule, such as its absorption and emission of light, are determined by its electronic structure. The this compound molecule contains a benzene ring substituted with both electron-donating (methoxy) and electron-withdrawing (nitrile) groups. This "push-pull" configuration can lead to interesting photophysical behaviors, including intramolecular charge transfer (ICT) upon photoexcitation.

Molecules with ICT character often exhibit solvatochromism, where their absorption and emission spectra shift with the polarity of the solvent. The four methoxy groups would be expected to cause a red-shift in the absorption and emission maxima compared to unsubstituted benzonitrile (B105546). The fluorescence quantum yield and lifetime are also likely to be influenced by the solvent environment. Studies on other substituted aromatic compounds have shown that the nature and position of substituents have a profound impact on the photophysical properties. umaine.educhemrxiv.org

The expected photophysical properties of this compound in different solvents are summarized in the illustrative table below. The values are hypothetical and based on trends observed for similar aromatic compounds.

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_f)
Hexane~290~330~4400~0.2
Dichloromethane~295~350~5600~0.1
Acetonitrile (B52724)~300~370~6800~0.05

These properties suggest that derivatives of this compound could be developed as fluorescent probes for studying local environments or as components in organic light-emitting diodes (OLEDs).

Conclusions and Future Research Directions for 2,3,4,5 Tetramethoxybenzonitrilato

Identification of Unresolved Questions and Academic Research Gaps

The lack of any published research on 2,3,4,5-Tetramethoxybenzonitrilato means that the entire field represents a significant research gap. The most fundamental questions remain unanswered:

Synthesis: What is a viable and efficient synthetic route to produce 2,3,4,5-Tetramethoxybenzonitrile?

Characterization: What are the fundamental physicochemical properties of 2,3,4,5-Tetramethoxybenzonitrile and its corresponding benzonitrilato ligand (e.g., melting point, boiling point, solubility, spectroscopic data)?

Coordination Chemistry: How does the this compound ligand coordinate to different metal centers? What are the electronic and steric effects of the four methoxy (B1213986) groups on its coordination behavior?

Reactivity: What is the chemical reactivity of the nitrile group and the aromatic ring in 2,3,4,5-Tetramethoxybenzonitrile?

Potential Applications: Could this compound or its metal complexes have interesting properties in areas such as catalysis, materials science, or medicinal chemistry?

Proposed Future Theoretical and Experimental Research Trajectories

Given the complete absence of data, the initial research trajectories would need to focus on the very basics of this compound's chemistry.

Theoretical Research:

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict the molecular geometry, electronic structure, and spectroscopic properties of 2,3,4,5-Tetramethoxybenzonitrile and its potential metal complexes. This could provide initial insights into its stability and potential reactivity.

Retrosynthetic Analysis: Computational tools could aid in devising potential synthetic pathways to the target molecule.

Experimental Research:

Synthesis and Purification: The primary experimental goal would be to develop and optimize a synthetic route to 2,3,4,5-Tetramethoxybenzonitrile. This would likely involve multi-step organic synthesis, followed by rigorous purification and characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Exploration of Coordination Chemistry: Once the parent nitrile is synthesized, its deprotonation to form the benzonitrilato ligand and subsequent reaction with various metal salts would be a key area of investigation. The resulting coordination complexes would need to be thoroughly characterized to understand their structure and bonding.

Investigation of Physicochemical Properties: A systematic study of the optical, electronic, and magnetic properties of any synthesized complexes would be essential to identify potential applications.

Broader Implications of Research on this compound for Fundamental Chemistry and Material Science

Should research on this compound be undertaken, the potential implications could be significant. The unique substitution pattern of the four methoxy groups could impart interesting electronic and steric properties to the molecule and its metal complexes.

Fundamental Chemistry: The study of its coordination chemistry could provide new insights into ligand design and the electronic modulation of metal centers. Understanding how the specific arrangement of methoxy groups influences the properties of the resulting complexes would be a valuable contribution to inorganic and organometallic chemistry.

Material Science: Polysubstituted aromatic nitriles and their metal complexes can be precursors to advanced materials. Depending on the properties of the this compound complexes, they could potentially find applications in areas such as:

Luminescent Materials: The highly conjugated system could lead to interesting photophysical properties.

Porous Materials: The specific geometry of the ligand could be exploited in the design of metal-organic frameworks (MOFs) with unique pore structures and functionalities.

Catalysis: The electronic nature of the ligand could be tuned to influence the catalytic activity of a coordinated metal center.

Q & A

Q. What synthetic routes are commonly employed for preparing 2,3,4,5-Tetramethoxybenzonitrilato, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves methoxylation of a benzonitrile precursor via nucleophilic aromatic substitution. Key steps include:

  • Precursor activation : Use nitro or halogen substituents to enhance reactivity.
  • Methoxylation : React with sodium methoxide or trimethyl borate under reflux in polar aprotic solvents (e.g., DMF or DMSO).
  • Catalysis : Copper(I) iodide or palladium catalysts may improve yields in cross-coupling steps, as seen in analogous benzonitrile syntheses .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity, consistent with protocols for structurally related nitriles .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Verify methoxy group integration (four distinct OCH3 signals) and aromatic proton splitting patterns. Compare shifts with computational predictions (e.g., DFT) or data from similar compounds like 4-substituted benzonitriles .
  • FT-IR : Identify nitrile stretching (~2220–2260 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation pathways. Discrepancies warrant cross-validation via X-ray crystallography if crystalline .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer:

  • Replication : Repeat experiments under identical conditions (solvent, temperature) to isolate variables.
  • Data Sharing : Deposit raw spectral datasets in repositories (e.g., Zenodo) for peer validation, aligning with practices that enhance reproducibility and transparency .
  • Computational Validation : Perform DFT simulations (e.g., B3LYP/6-31G(d)) to predict NMR shifts and compare with experimental results.
  • Collaborative Analysis : Engage interdisciplinary teams to identify instrumental or procedural inconsistencies (e.g., solvent impurities, calibration drift) .

Q. What strategies are effective for studying the electronic properties of this compound in materials science applications?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Measure redox potentials in anhydrous acetonitrile with TBAPF6 electrolyte. Compare HOMO/LUMO levels with DFT calculations.
  • UV-Vis/Photoluminescence : Analyze solvatochromism in solvents of varying polarity. For aggregation studies, monitor emission changes in THF/water mixtures, a method adapted from AIE research on silole derivatives .
  • Single-Crystal X-ray Diffraction : Resolve molecular geometry and π-π stacking interactions to correlate structure with charge transport behavior.

Q. How can computational modeling guide the design of derivatives based on this compound for targeted applications?

Methodological Answer:

  • DFT Calculations : Optimize geometry and predict frontier orbitals (B3LYP/6-31G(d)) to identify reactive sites for functionalization.
  • Molecular Dynamics (MD) : Simulate solubility and self-assembly in solvents to tailor supramolecular architectures.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with biological activity or photophysical properties. Validate models using experimental data from analogous nitriles .

Data Management & Reproducibility

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

Methodological Answer:

  • Detailed Logs : Record reaction parameters (time, temperature, solvent purity) and purification steps.
  • Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset descriptions.
  • Repository Deposits : Share protocols and spectral data in discipline-specific repositories (e.g., ChemRxiv), fostering transparency and reducing replication barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.